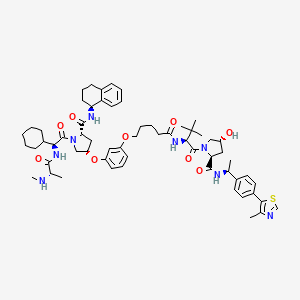
Mlkl-IN-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mlkl-IN-5 is a small molecule inhibitor that targets the mixed lineage kinase domain-like pseudokinase (MLKL). MLKL is a crucial mediator in the process of necroptosis, a form of programmed cell death distinct from apoptosis. Necroptosis is involved in various pathological conditions, including inflammatory diseases, neurodegenerative disorders, and cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mlkl-IN-5 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the developers. general synthetic methods for similar inhibitors often involve:
Formation of Core Structure: This step usually involves the construction of the core heterocyclic structure through cyclization reactions.
Functional Group Modifications: Introduction of various functional groups to enhance the compound’s activity and selectivity.
Purification and Characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and adhering to regulatory standards for pharmaceutical manufacturing .
Análisis De Reacciones Químicas
Types of Reactions
Mlkl-IN-5 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce different substituents into the molecule, potentially altering its activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Aplicaciones Científicas De Investigación
Mlkl-IN-5 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of MLKL inhibitors.
Biology: Employed in cellular and molecular biology research to investigate the role of MLKL in necroptosis and other cellular processes.
Medicine: Explored as a potential therapeutic agent for treating diseases associated with dysregulated necroptosis, such as inflammatory and neurodegenerative diseases.
Industry: Utilized in the development of new drugs targeting necroptosis pathways
Mecanismo De Acción
Mlkl-IN-5 exerts its effects by inhibiting the activity of MLKL. MLKL is activated through phosphorylation by receptor-interacting protein kinase 3 (RIPK3). Once activated, MLKL translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell death. This compound binds to MLKL, preventing its activation and subsequent necroptosis .
Comparación Con Compuestos Similares
Similar Compounds
Several compounds are similar to Mlkl-IN-5 in terms of their target and mechanism of action. These include:
Necrosulfonamide: Another MLKL inhibitor that prevents necroptosis by binding to MLKL.
GSK’872: A RIPK3 inhibitor that indirectly affects MLKL activation.
NSA: A compound that inhibits necroptosis by targeting MLKL.
Uniqueness
This compound is unique due to its specific binding affinity and selectivity for MLKL. This makes it a valuable tool for studying the precise role of MLKL in necroptosis and for developing targeted therapies for diseases involving necroptosis .
Propiedades
Fórmula molecular |
C18H20N6O4S |
|---|---|
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
5-[4-(ethylsulfonylamino)phenyl]-3-[(6-methoxypyridin-2-yl)amino]-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C18H20N6O4S/c1-3-29(26,27)24-12-9-7-11(8-10-12)16-15(17(19)25)18(23-22-16)21-13-5-4-6-14(20-13)28-2/h4-10,24H,3H2,1-2H3,(H2,19,25)(H2,20,21,22,23) |
Clave InChI |
WDIDNHYFQQNOBU-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=C(C(=NN2)NC3=NC(=CC=C3)OC)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


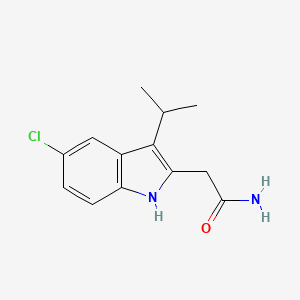

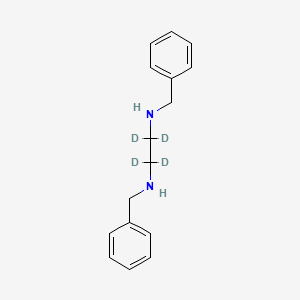
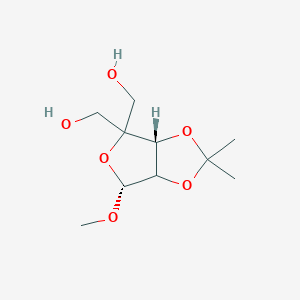
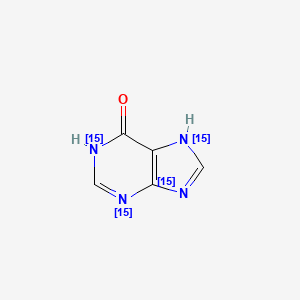

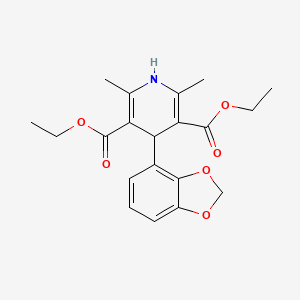



![3-{[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B12404589.png)
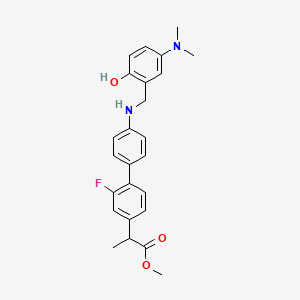
![(E)-3-[3-methoxy-4-[[1-(3-nitrophenyl)triazol-4-yl]methoxy]phenyl]prop-2-enoic acid](/img/structure/B12404601.png)
